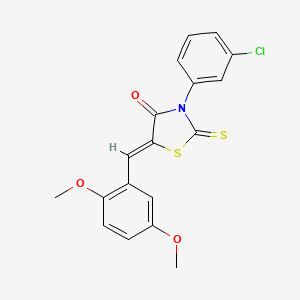
3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with chloro-phenyl and dimethoxy-benzylidene substituents, makes it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3-chloroaniline with 2,5-dimethoxybenzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiazolidines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chloro-phenyl)-2-thioxo-thiazolidin-4-one: Lacks the benzylidene substituent.
5-(2,5-Dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one: Lacks the chloro-phenyl substituent.
3-Phenyl-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one: Lacks the chloro group on the phenyl ring.
Uniqueness
The presence of both the 3-chloro-phenyl and 2,5-dimethoxy-benzylidene substituents in 3-(3-Chloro-phenyl)-5-(2,5-dimethoxy-benzylidene)-2-thioxo-thiazolidin-4-one contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C18H14ClNO3S2 |
|---|---|
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14ClNO3S2/c1-22-14-6-7-15(23-2)11(8-14)9-16-17(21)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10H,1-2H3/b16-9- |
Clé InChI |
KJWJNJDAJJBQKM-SXGWCWSVSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11695638.png)

![5-amino-3-{(Z)-1-cyano-2-[3,5-diiodo-2-(propan-2-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11695645.png)

![(2E)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11695658.png)
![4-{(2E)-2-[2-(benzyloxy)-3,5-diiodobenzylidene]hydrazinyl}-6-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B11695666.png)


![(4E)-4-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11695679.png)

![1,5-dimethyl-2-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11695690.png)

![2-[4-(4-Carboxyquinolin-2-yl)phenyl]quinoline-4-carboxylic acid](/img/structure/B11695700.png)
![4,6-Dimethyl-2-[(4-methylphenyl)amino]pyridine-3-carbonitrile](/img/structure/B11695701.png)
